2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
Description
This compound features a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and an acetamide linkage to a 1-methylindole moiety at position 4. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the indole moiety could facilitate π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-24-11-10-17-18(4-3-5-19(17)24)23-20(25)12-15-13-27-21(22-15)14-6-8-16(26-2)9-7-14/h3-11,13H,12H2,1-2H3,(H,23,25) |
InChI Key |
DFKUSQIJBSFIIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with Indole Moiety: The indole moiety can be coupled with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole or indole rings.
Reduction: Reduced forms of the thiazole or indole rings.
Substitution: Substituted derivatives at the methoxyphenyl group.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against various viruses, including HIV and influenza. For instance, compounds similar to this one have shown effectiveness in inhibiting viral replication through mechanisms involving the inhibition of viral enzymes and interference with viral entry into host cells .
Case Study:
A study published in MDPI reported that certain thiazole derivatives demonstrated superior antiviral activity compared to standard antiviral medications, suggesting that modifications to the thiazole structure may enhance efficacy against resistant viral strains .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. Tumor necrosis factor-alpha (TNFα) is a key target for anti-inflammatory therapies, and compounds with similar structures have been identified as potential inhibitors of TNFα signaling pathways .
Case Study:
In vitro studies have shown that certain thiazole derivatives can inhibit TNFα production in macrophages, leading to reduced inflammation markers. This positions them as promising candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
Thiazole derivatives are increasingly recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Case Study:
Research has demonstrated that thiazole-based compounds can selectively induce apoptosis in various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index . This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Heterocyclic Core Influence: Thiazole-based compounds (e.g., Target, 9e, Mirabegron) exhibit diverse receptor binding profiles, while benzofuran/oxadiazole hybrids (2b) prioritize antimicrobial activity . The 1-methylindole group in the Target Compound may confer superior CNS permeability compared to benzodiazol (9e) or chromenone (VIf) derivatives .
Substituent Effects :
- 4-Methoxyphenyl enhances lipophilicity across analogs but may reduce aqueous solubility vs. polar groups (e.g., sulfamoyl in VIg) .
- Chlorophenyl or bromophenyl substitutions (e.g., 9b, 9c) in thiazole-acetamides improve enzyme inhibition but increase toxicity risks .
Synthesis Challenges :
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.4 g/mol. The compound features a thiazole ring and an indole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. The presence of the thiazole ring in the compound has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human cancer cells, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 1.61 ± 1.92 | Induction of apoptosis |
| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Inhibition of Bcl-2 |
| Compound C | WM793 (melanoma) | <10 | Cell cycle arrest |
Studies suggest that modifications on the phenyl and thiazole rings significantly influence the anticancer properties, with electron-donating groups enhancing activity .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties . For example, compounds similar to our target compound have demonstrated effectiveness in models of epilepsy by modulating neurotransmitter systems and reducing seizure frequency.
The biological activity of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is believed to involve several mechanisms:
- Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and survival, such as the PI3K/Akt and MAPK signaling pathways.
- Induction of Apoptosis : It promotes apoptotic cell death in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like Bcl-2.
- Neurotransmitter Modulation : In anticonvulsant studies, it appears to enhance GABAergic transmission or inhibit excitatory neurotransmitter release.
Case Studies
Several case studies have reported on the efficacy of thiazole derivatives:
- Study on Anticancer Effects : In a study involving various thiazole derivatives, it was found that compounds with methoxy substitutions showed enhanced cytotoxicity against breast cancer cell lines due to increased lipophilicity and improved cellular uptake .
- Anticonvulsant Research : A series of thiazole-based compounds were tested for their ability to reduce seizure activity in animal models. The results indicated that certain structural modifications led to significant reductions in seizure duration and frequency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
